molecular formula C11H15NO2 B6296607 2-(4-Amino-phenyl)-butyric acid methyl ester, 95% CAS No. 6555-36-8

2-(4-Amino-phenyl)-butyric acid methyl ester, 95%

Cat. No. B6296607
CAS RN: 6555-36-8
M. Wt: 193.24 g/mol
InChI Key: YDFUBDXOHRVZLD-UHFFFAOYSA-N
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Description

Amino-phenyl-butyric acid esters are a class of organic compounds that contain an amino group (-NH2) and a carboxylic acid ester group (-COOR). They are derived from butyric acid, a four-carbon fatty acid, and phenyl group, a functional group made up of six carbon atoms attached in a hexagonal planar ring. The “2-” in the name indicates that the phenyl group is attached to the second carbon atom in the butyric acid chain .


Synthesis Analysis

The synthesis of similar compounds, like amino-phenyl-boronic acids, often involves reactions such as Suzuki-Miyaura cross-coupling, which is a type of palladium-catalyzed carbon-carbon bond forming reaction . The synthesis of the specific compound you mentioned might involve similar methods, but without specific literature or resources, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of similar compounds, like 4-Aminophenylboronic acid, consists of a phenyl group (a six-membered carbon ring) attached to an amino group and a boronic acid group . The specific structure of “2-(4-Amino-phenyl)-butyric acid methyl ester, 95%” would be similar, but with a butyric acid methyl ester group instead of a boronic acid group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the amino and ester groups. For example, the amino group can participate in acid-base reactions, while the ester group can undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as melting point, boiling point, solubility, and stability can be determined experimentally .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and how it is used. For similar compounds, safety data sheets (SDS) provide information on potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on a compound depend on its potential applications. For similar compounds, potential applications could include use in pharmaceuticals, materials science, or as intermediates in organic synthesis .

properties

IUPAC Name

methyl 2-(4-aminophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFUBDXOHRVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-aminophenyl)butanoate

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